Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
Description
Properties
Molecular Formula |
C7H6BF4KO2S |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylsulfonylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O2S.K/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
WXZMKHZTOJLFFE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of 3-fluoro-4-(methylsulfonyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Large-scale reactions may employ continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on the aryl ring significantly influence the reactivity and stability of trifluoroborate salts. Below is a comparative analysis:
*Estimated based on analogous structures.
Key Findings :
- Solubility: Polar substituents (e.g., morpholinylcarbonyl, hydroxyethyl) enhance solubility in polar aprotic solvents, whereas the methylsulfonyl group may limit solubility in non-polar media .
Comparison with Other Methods :
- Potassium alkoxymethyltrifluoroborates are synthesized via SN2 displacement of bromomethyltrifluoroborate precursors, requiring optimized Soxhlet extraction for purity .
- Vinyl and aryl trifluoroborates often employ tin-boron exchange or fluoro-borate ligand substitution, as demonstrated in early studies .
Catalytic Performance in Cross-Coupling Reactions
The methylsulfonyl group’s electron-withdrawing nature enhances oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings. Comparative data from literature:
Observations :
- The target compound achieves higher yields compared to electron-rich analogs (e.g., methoxy-substituted), likely due to enhanced electrophilicity .
- In gold-catalyzed reactions, stoichiometric aryl trifluoroborates (e.g., phenyl derivatives) show moderate yields (30–40%), suggesting that methylsulfonyl-substituted variants may require tailored conditions .
Challenges and Limitations
- Solubility: Limited solubility in non-polar solvents may necessitate polar reaction media (e.g., DMF, DMSO) .
- Synthetic complexity : Multi-step synthesis of the methylsulfonyl group increases production costs compared to simpler derivatives .
- Compatibility with Lewis acids : Unlike phenyl trifluoroborates, which require Sc(OTf)₃ for Passerini-type reactions, the target compound’s reactivity under Lewis acid-free conditions remains unexplored .
Q & A
Q. How can computational modeling predict reactivity trends or byproduct formation in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
